Cas no 17413-86-4 (Alanine, N-(4-chlorophenyl)-2-methyl-)

Alanine, N-(4-chlorophenyl)-2-methyl- structure
17413-86-4 structure
Product Name:Alanine, N-(4-chlorophenyl)-2-methyl-
CAS No:17413-86-4
MF:C10H12ClNO2
MW:213.660781860352
CID:95655
PubChem ID:2757757
Update Time:2025-09-19

Alanine, N-(4-chlorophenyl)-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Alanine, N-(4-chlorophenyl)-2-methyl-
    • 2-(4-chloroanilino)-2-methylpropanoic acid
    • DTXSID10374027
    • 2-((4-Chlorophenyl)amino)-2-methylpropanoicacid
    • 2-(4-Chloro-phenylamino)-2-methyl-propionic acid
    • SCHEMBL3374091
    • OIWFXFNZHAOBJP-UHFFFAOYSA-N
    • 2-[(4-CHLOROPHENYL)AMINO]-2-METHYLPROPANOIC ACID
    • 2-(4-chlorophenylamino)-2-methylpropionic acid
    • 2-((4-Chlorophenyl)amino)-2-methylpropanoic acid
    • 17413-86-4
    • BB 0241746
    • 2-(4-Chloro-phenylamino)-2-methyl-propionic acid
    • AKOS000100394
    • EN300-213702
    • CS-0239479
    • MDL: MFCD04116929
    • Inchi: 1S/C10H12ClNO2/c1-10(2,9(13)14)12-8-5-3-7(11)4-6-8/h3-6,12H,1-2H3,(H,13,14)
    • InChI Key: OIWFXFNZHAOBJP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 213.0556563g/mol
  • Monoisotopic Mass: 213.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.3Ų

Alanine, N-(4-chlorophenyl)-2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
020234-250mg
2-(4-Chloro-phenylamino)-2-methyl-propionic acid
17413-86-4
250mg
£160.00 2022-03-01
Fluorochem
020234-1g
2-(4-Chloro-phenylamino)-2-methyl-propionic acid
17413-86-4
1g
£372.00 2022-03-01
Fluorochem
020234-2g
2-(4-Chloro-phenylamino)-2-methyl-propionic acid
17413-86-4
2g
£598.00 2022-03-01
Enamine
EN300-213702-0.05g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
0.05g
$162.0 2023-06-08
Enamine
EN300-213702-0.1g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
0.1g
$241.0 2023-06-08
Enamine
EN300-213702-0.25g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
0.25g
$347.0 2023-06-08
Enamine
EN300-213702-0.5g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
0.5g
$546.0 2023-06-08
Enamine
EN300-213702-1.0g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
1g
$699.0 2023-06-08
Enamine
EN300-213702-2.5g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
2.5g
$1370.0 2023-06-08
Enamine
EN300-213702-5.0g
2-[(4-chlorophenyl)amino]-2-methylpropanoic acid
17413-86-4 95%
5g
$2028.0 2023-06-08

Additional information on Alanine, N-(4-chlorophenyl)-2-methyl-

Alanine, N-(4-chlorophenyl)-2-methyl- (CAS No. 17413-86-4): A Comprehensive Overview

Alanine, N-(4-chlorophenyl)-2-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 17413-86-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, has found utility in various research applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular structure of Alanine, N-(4-chlorophenyl)-2-methyl- consists of an alanine backbone modified with a 4-chlorophenyl group and a methyl substituent at the second carbon position. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for synthetic chemists. The presence of the chloro group on the phenyl ring enhances its reactivity, facilitating various chemical transformations that are essential for drug discovery and material science applications.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. Alanine, N-(4-chlorophenyl)-2-methyl- has emerged as a key intermediate in the synthesis of such inhibitors due to its ability to modulate enzyme activity and interact with biological targets. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes involved in cancer progression. The compound's unique structural features allow it to bind to specific pockets within the enzyme active sites, thereby disrupting normal cellular processes.

One of the most compelling aspects of Alanine, N-(4-chlorophenyl)-2-methyl- is its role in medicinal chemistry research. Researchers have leveraged its scaffold to design molecules with enhanced pharmacological properties. For example, derivatives of this compound have shown promise in preclinical studies as potential treatments for neurological disorders. The ability to fine-tune the chemical structure while maintaining biological activity has made it an invaluable tool for drug designers.

The synthesis of Alanine, N-(4-chlorophenyl)-2-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore the importance of innovative approaches in modern chemical synthesis.

The applications of Alanine, N-(4-chlorophenyl)-2-methyl- extend beyond pharmaceuticals into other areas of chemical research. Its structural motifs have inspired the development of novel materials with unique electronic properties. For instance, researchers have explored its potential as a precursor for organic semiconductors and liquid crystals. These materials are critical in the fabrication of advanced electronic devices, including displays and sensors.

In conclusion, Alanine, N-(4-chlorophenyl)-2-methyl- (CAS No. 17413-86-4) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset for researchers aiming to develop innovative therapeutics and functional materials. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing scientific discovery and technological innovation.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm